2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide
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Overview
Description
Scientific Research Applications
Synthesis and Metabolism
The research on similar compounds has focused on their synthesis and metabolism, highlighting the potential of these compounds in understanding biochemical pathways and the development of pharmaceuticals. For example, studies on purine analogues as amplifiers of phleomycin have shown that different modifications of the chemical structure can result in varying degrees of activity and metabolism in biological systems (Brown & Iwai, 1979).
Heterocyclic Chemistry
Heterocyclic compounds incorporating moieties similar to the compound have been synthesized and assessed for their potential applications, such as in insecticidal activity (Fadda et al., 2017). This research underscores the relevance of such compounds in developing new materials and chemicals with specific biological or physical properties.
Antimicrobial and Antifungal Activity
Novel heterocycles similar to the compound have been synthesized and shown to exhibit antimicrobial and antifungal activities (Hassan, 2013). This suggests potential applications in creating new antimicrobial agents to address resistance issues.
Antitumor Agents
Research has also been conducted on the synthesis of pyridotriazolopyrimidines, indicating potential antitumor applications. These studies suggest that such compounds could be valuable in developing new cancer therapies (Abdallah et al., 2017).
Future Directions
properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-methyl-N-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N7O2/c1-12-20-21-17-7-8-18(22-26(12)17)25-10-13(11-25)24(2)19(27)9-15-14-5-3-4-6-16(14)28-23-15/h3-8,13H,9-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOWSLBMVNDOQMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)C(=O)CC4=NOC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N7O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,2-benzoxazol-3-yl)-N-methyl-N-(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)acetamide |
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